molecular formula C8H7ClF3N B12968441 3-chloro-N-methyl-N-(trifluoromethyl)aniline

3-chloro-N-methyl-N-(trifluoromethyl)aniline

Cat. No.: B12968441
M. Wt: 209.59 g/mol
InChI Key: FKCHLRKKXKPONV-UHFFFAOYSA-N
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Description

3-Chloro-N-methyl-N-(trifluoromethyl)aniline (CAS: Not explicitly provided) is a halogenated aniline derivative with a trifluoromethyl (-CF₃) group at the 3-position of the aromatic ring and an N-methyl substituent. Its molecular formula is C₈H₇ClF₃N, with a molecular weight of 227.6 g/mol. The compound’s unique electronic profile, driven by the electron-withdrawing trifluoromethyl and chloro groups, makes it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C8H7ClF3N

Molecular Weight

209.59 g/mol

IUPAC Name

3-chloro-N-methyl-N-(trifluoromethyl)aniline

InChI

InChI=1S/C8H7ClF3N/c1-13(8(10,11)12)7-4-2-3-6(9)5-7/h2-5H,1H3

InChI Key

FKCHLRKKXKPONV-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC(=CC=C1)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-methyl-N-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the reaction of 3-chloroaniline with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Another method involves the use of Suzuki–Miyaura coupling, where a boron reagent is used to couple a trifluoromethyl group to the aniline ring . This method is advantageous due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of 3-chloro-N-methyl-N-(trifluoromethyl)aniline often involves large-scale batch reactions using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-methyl-N-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an organic solvent.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-chloro-N-methyl-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chlorine and methyl groups contribute to the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Structural Isomers: Positional Effects of Substituents

The biological and chemical properties of trifluoromethylaniline derivatives are highly dependent on substituent positions. Key comparisons include:

2-, 3-, and 4-(Trifluoromethyl)aniline Derivatives
  • 2-(Trifluoromethyl)aniline Derivatives :
    • Exhibit higher basicity and bioactivity compared to 3- and 4-substituted analogs due to reduced steric hindrance and enhanced resonance effects.
    • Example: 2-(Trifluoromethyl)aniline-derived calixarene diamides (30a) showed IC₅₀ = 12.34 µM against MCF-7 cancer cells, outperforming 3- and 4-substituted counterparts.
  • 3-(Trifluoromethyl)aniline Derivatives :
    • Lower biological activity is observed due to the "ortho effect," which reduces basicity and disrupts electronic interactions.
    • Example: Calixarene tetra-amide 31b (3-CF₃) showed IC₅₀ > 30 µM against HeLa cells, significantly weaker than 2- and 4-substituted analogs.
  • 4-(Trifluoromethyl)aniline Derivatives :
    • Intermediate activity between 2- and 3-substituted isomers. Carbamate 4c (4-CF₃) demonstrated potent BChE inhibition (IC₅₀ = 1.97 µM ).
Chloro-Substituted Analogs
  • 3-Chloro-4-(trifluoromethyl)aniline Derivatives: Chlorine at the 3-position enhances electrophilicity. Compound 3-chloro-4-[3-(trifluoromethyl)phenoxy]aniline (CAS: 40718-14-7) is used in agrochemicals due to improved stability.
  • 2,4-Dichloro-3-(trifluoromethyl)aniline :
    • Higher halogen content increases lipophilicity (logP ~3.5) and insecticidal activity but may elevate cytotoxicity (e.g., SI values <5 in TB assays).

Functional Group Modifications

N-Substituent Variations
  • N-Methyl vs. N-Benzyl :
    • 3-Chloro-N-methyl-N-(trifluoromethyl)aniline has lower steric bulk than benzyl-substituted analogs (e.g., 3-chloro-N-{[3-(trifluoromethyl)phenyl]methyl}aniline, MW: 285.69 g/mol), enhancing solubility but reducing membrane permeability.
  • N,N-Dimethyl Derivatives :
    • N,N-Dimethyl-3-(trifluoromethyl)aniline (MW: 217.2 g/mol) shows higher synthetic versatility in Pd-catalyzed C–H functionalization due to increased electron density at nitrogen.

Physicochemical Properties

Property 3-Chloro-N-methyl-N-(CF₃)aniline 4-(Trifluoromethyl)aniline 2,4-Dichloro-3-(CF₃)aniline
Molecular Weight (g/mol) 227.6 177.1 244.5
logP (Predicted) ~2.8 ~2.5 ~3.5
Solubility (mg/mL) <1 (Lipophilic) ~5 (Moderate) <0.5 (Highly lipophilic)

Biological Activity

3-Chloro-N-methyl-N-(trifluoromethyl)aniline is a chemical compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C8H7ClF3N
  • Molecular Weight : 201.6 g/mol
  • IUPAC Name : 3-chloro-N-methyl-N-(trifluoromethyl)aniline

The presence of the trifluoromethyl group is significant as it enhances the compound's lipophilicity and metabolic stability, potentially influencing its interaction with biological targets.

The biological activity of 3-chloro-N-methyl-N-(trifluoromethyl)aniline is primarily attributed to its interaction with various receptors and enzymes. The trifluoromethyl group can enhance binding affinity due to its electron-withdrawing nature, which may stabilize interactions with target proteins.

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups often exhibit antimicrobial properties. A study on similar compounds demonstrated that the presence of a trifluoromethyl substituent can enhance activity against various bacterial strains. For instance, derivatives with this group showed increased inhibition against Staphylococcus aureus and Escherichia coli .

Neuropharmacological Effects

The compound's structural analogs have been studied for their effects on neuropharmacological targets. Specifically, derivatives of N-methyl-D-aspartate (NMDA) receptor antagonists have shown promising results in treating neuropsychiatric disorders. The introduction of a trifluoromethyl group has been linked to improved binding affinity at the PCP binding site on NMDA receptors, suggesting potential applications in managing conditions like Alzheimer's disease and epilepsy .

Case Studies

  • Binding Affinity Studies :
    A comparative analysis was conducted on various aniline derivatives to evaluate their binding affinities at the PCP site. The introduction of the trifluoromethyl group in 3-chloro-N-methyl-N-(trifluoromethyl)aniline resulted in enhanced binding compared to its non-fluorinated counterparts, indicating a potential therapeutic advantage .
  • In Vivo Studies :
    In animal models, compounds similar to 3-chloro-N-methyl-N-(trifluoromethyl)aniline exhibited significant reductions in inflammatory markers when tested for anti-inflammatory properties. These findings suggest that this class of compounds may be effective in treating inflammatory diseases .

Data Table: Biological Activity Overview

Activity Type Compound Effect Reference
Antimicrobial3-Chloro-N-methyl-N-(trifluoromethyl)anilineInhibition of bacterial growth
NeuropharmacologicalAnalogous NMDA receptor antagonistsIncreased binding affinity
Anti-inflammatorySimilar anilinesReduction in inflammatory markers

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